molecular formula C8H6F11NO2S B13426731 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- CAS No. 335-97-7

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl-

Katalognummer: B13426731
CAS-Nummer: 335-97-7
Molekulargewicht: 389.19 g/mol
InChI-Schlüssel: YJJPIVVOMTXOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- is a fluorinated sulfonamide compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Vorbereitungsmethoden

The synthesis of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated pentane with sulfonamide precursors under controlled conditions.

    Propenyl Substitution: The final step involves the substitution of a propenyl group onto the nitrogen atom of the sulfonamide, typically using propenyl halides in the presence of a base.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include fluorinated amines, sulfonic acids, and substituted propenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: The compound’s stability and resistance to degradation make it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of high-performance materials such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biochemical pathways being activated or inhibited. The propenyl group allows for further functionalization, enabling the compound to interact with a wide range of molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- include:

These compounds share similar fluorinated structures but differ in the functional groups attached to the sulfonamide nitrogen. The uniqueness of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-2-propenyl- lies in its propenyl group, which provides additional reactivity and potential for further chemical modifications.

Eigenschaften

CAS-Nummer

335-97-7

Molekularformel

C8H6F11NO2S

Molekulargewicht

389.19 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-prop-2-enylpentane-1-sulfonamide

InChI

InChI=1S/C8H6F11NO2S/c1-2-3-20-23(21,22)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h2,20H,1,3H2

InChI-Schlüssel

YJJPIVVOMTXOQC-UHFFFAOYSA-N

Kanonische SMILES

C=CCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.